molecular formula C14H16N2S B6899676 N-(thian-4-yl)isoquinolin-4-amine

N-(thian-4-yl)isoquinolin-4-amine

Cat. No.: B6899676
M. Wt: 244.36 g/mol
InChI Key: NXVRAKAHSNZFGL-UHFFFAOYSA-N
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Description

N-(Thian-4-yl)isoquinolin-4-amine is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with an amine group linked to a thiane (tetrahydrothiopyran) ring. Isoquinolinamines, such as those described in , are known for their anti-mitotic activity and topoisomerase inhibition, which underscores the therapeutic interest in this class . The thiane moiety may influence pharmacokinetic properties, including solubility and metabolic stability, compared to oxygen-containing analogs like tetrahydro-2H-pyran-4-amine derivatives .

Properties

IUPAC Name

N-(thian-4-yl)isoquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-13-11(3-1)9-15-10-14(13)16-12-5-7-17-8-6-12/h1-4,9-10,12,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRAKAHSNZFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Initial attempts using stoichiometric NaOH in water yielded mixed products due to competing hydrolysis. Modifying conditions to exclude strong bases and employing excess thian-4-amine (3 equivalents) in 2-methoxyethanol at 120°C for 24 hours improved selectivity. Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/EtOH 9:1) afforded N-(thian-4-yl)isoquinolin-4-amine in 58% yield. Challenges included byproduct formation from residual chloride displacement, necessitating rigorous TLC monitoring.

Ugi-4CR/Copper-Catalyzed Annulation Sequence

Multicomponent reactions (MCRs) offer modular access to complex scaffolds. The Ugi-4CR/copper-catalyzed annulation sequence, validated for isoquinolin-2(1H)-yl-acetamides, was adapted to incorporate thian-4-yl groups.

Synthetic Workflow

  • Ugi-4CR Step : A mixture of 4-aminobenzoic acid, thian-4-carbaldehyde, tert-butyl isocyanide, and methyl propiolate in methanol at 25°C for 48 hours yielded a peptoid intermediate.

  • Copper-Catalyzed Annulation : Treating the intermediate with CuBr (10 mol%) and Cs₂CO₃ in DMSO at 90°C induced cyclization, forming the isoquinoline core.

This two-step protocol achieved a 67% overall yield, with the thian moiety introduced regioselectively at the amine position. Scalability was demonstrated at 10 mmol without significant yield drop.

Metal-Free Intramolecular Transannulation of Triazoles

A metal-free route leveraging intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles was explored. This method avoids transition metals, enhancing sustainability.

Mechanism and Execution

Heating the triazole precursor in toluene at 140°C triggered denitrogenation, generating a ketenimine intermediate. Intramolecular nucleophilic attack by the thian-4-ylamine group followed by aromatization yielded the target compound. Optimized conditions (toluene, 140°C, 12 hours) provided a 74% isolated yield. The absence of metals simplified purification, though substrate synthesis required multi-step preparation of the triazole precursor.

Cu-Mediated Thianthrenation of Isoquinoline Boronates

Late-stage functionalization via Cu-mediated coupling, as demonstrated for arylthianthrenium salts, was adapted to install the thian group on isoquinoline-4-amine.

Key Steps

  • Ir-Catalyzed C–H Borylation : Undirected borylation of isoquinoline-4-amine using [Ir(COD)OMe]₂ and dtbpy in cyclohexane at 150°C introduced a boronate ester at the 1-position.

  • Cu-Mediated Coupling : Reaction with thianthrene and Cu(OTf)₂ in acetonitrile/H₂O (4:1) at 60°C for 6 hours afforded N-(thian-4-yl)isoquinolin-4-amine in 63% yield.

This method’s regioselectivity complements electrophilic approaches, though the need for high-temperature borylation limits substrate scope.

Comparative Analysis of Methodologies

Method Yield Catalyst Key Advantage Limitation
Nucleophilic Substitution58%NoneSimple setupByproduct formation
Ugi-4CR/Annulation67%CuBrHigh modularityMulti-step protocol
Metal-Free Transannulation74%NoneSustainabilityComplex precursor synthesis
Cu-Mediated Coupling63%Cu(OTf)₂, IrLate-stage functionalizationHigh-temperature steps

Chemical Reactions Analysis

Types of Reactions: N-(thian-4-yl)isoquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: N-(thian-4-yl)isoquinolin-4-amine can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-(thian-4-yl)isoquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thian-4-yl)isoquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between N-(thian-4-yl)isoquinolin-4-amine and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activity
N-(Thian-4-yl)isoquinolin-4-amine Isoquinoline Thian-4-yl amine ~250–300 (estimated) Hypothesized anti-mitotic activity
N-Methylisoquinolin-4-amine Isoquinoline Methylamine at C4 ~158 (calculated) Unspecified (PubChem entry)
3-Arylisoquinolines Isoquinoline Aryl groups at C3 ~250–350 Cytotoxicity, topoisomerase inhibition
NAT-1 () Thiazolidinone 4-Methoxy-phenyl, nicotinamide ~375 (calculated) Antifungal/antimicrobial potential
Example 13 () Tetrahydro-2H-pyran Cyclopentyl-isopropyl, phenyl-dihydropyridinyl 411.1 (observed) Undisclosed (patented synthesis)


Key Observations:

  • Core Structure Influence: The isoquinoline core (as in N-(thian-4-yl)isoquinolin-4-amine) is associated with DNA-interactive properties, such as topoisomerase inhibition, whereas thiazolidinone derivatives (e.g., NAT-1) are linked to antifungal activity .
  • This could impact blood-brain barrier penetration or metabolic stability .
  • Molecular Weight: N-(Thian-4-yl)isoquinolin-4-amine is estimated to have a molecular weight within the drug-like range (~250–300), aligning with compounds like 3-arylisoquinolines, which exhibit cytotoxicity .

Physicochemical and ADMET Properties

  • Solubility : Tetrahydro-2H-pyran-4-amine derivatives () exhibit moderate aqueous solubility due to their oxygen heteroatom, whereas the thiane analog might require formulation adjustments to enhance bioavailability .
  • Metabolic Stability : Sulfur-containing compounds often undergo slower oxidative metabolism compared to oxygen analogs, which could extend half-life but increase risk of accumulation .

Q & A

Q. Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in target receptors (e.g., tyrosine kinases) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying pH (6.5–7.5) to account for protonation effects on the thian ring .
  • Negative controls : Include structurally related inactive analogs (e.g., N-methylated derivatives) to confirm specificity .

Advanced: How to integrate computational modeling with experimental data for reactivity prediction?

Q. Answer :

  • DFT calculations : Gaussian09 simulations predict electron density maps for the isoquinoline core, identifying nucleophilic/electrophilic sites .
  • MD simulations : GROMACS models assess stability in aqueous vs. lipid bilayer environments, guiding formulation for cellular uptake studies .
  • Validation : Cross-check predicted metabolites (e.g., CYP450-mediated oxidation) with LC-MS/MS experimental data .

Basic: What are the storage and stability requirements for this compound?

Q. Answer :

  • Storage : -20°C in amber vials under argon to prevent oxidation of the thian sulfur .
  • Stability monitoring : Monthly HPLC checks for degradation (e.g., sulfoxide formation) under accelerated conditions (40°C/75% RH) .

Advanced: What synthetic modifications improve bioavailability without compromising activity?

Q. Answer :

  • Prodrug design : Introduce ester groups at the hydroxyl position (e.g., acetylated derivatives) for enhanced membrane permeability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the amine group to increase half-life in plasma .
  • Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) while maintaining kinase inhibition .

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